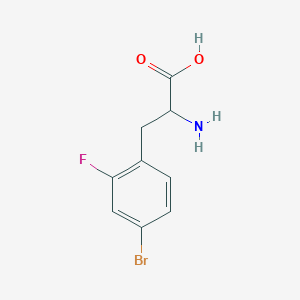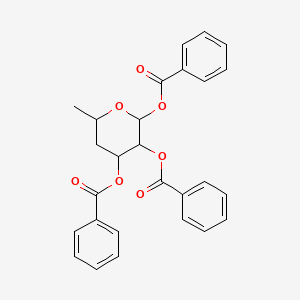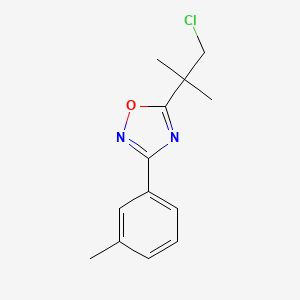
5-(2-Chloro-1,1-dimethylethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
Overview
Description
5-(2-Chloro-1,1-dimethylethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole (5-Chloro-3-methylphenyl-1,2,4-oxadiazole, abbreviated as 5-CMPO) is a heterocyclic organic compound with potential applications in synthetic organic chemistry. It was first synthesized in 1977 by the research group of Professor J. K. Kochi at Harvard University. Since then, 5-CMPO has become an important synthetic reagent due to its wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Polymer Science and Materials Engineering
1,3,4-Oxadiazole derivatives have been extensively studied for their incorporation into high-performance polymers due to their exceptional thermal stability and unique optical properties. For instance, poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups exhibit high thermal stability with decomposition temperatures above 415°C and a glass transition in the temperature range of 202–282°C. These polymers also show fluorescence, suggesting potential applications in optoelectronics and as fluorescent materials (Hamciuc et al., 2005). Similarly, new fluorinated poly(1,3,4-oxadiazole-ether-imide)s demonstrate good solubility in polar organic solvents and blue fluorescence emission, indicating their utility in the development of photonic and electronic materials (Hamciuc et al., 2005).
Biomedical Research
The biomedical applications of 1,3,4-oxadiazole derivatives have been explored in various studies, focusing on their potential as antibacterial and anticancer agents. For example, certain 1,3,4-oxadiazole thioether derivatives have shown significant antibacterial activity against Xanthomonas oryzae, which causes bacterial blight in rice, highlighting their potential as agricultural fungicides or antibacterial compounds (Song et al., 2017). Another study identified a 1,2,4-oxadiazole derivative as a novel apoptosis inducer with activity against breast and colorectal cancer cell lines, indicating its potential as an anticancer agent (Zhang et al., 2005).
Corrosion Inhibition
1,3,4-Oxadiazole derivatives have also found applications as corrosion inhibitors, demonstrating the versatility of these compounds in industrial applications. Studies have shown that certain derivatives can significantly inhibit corrosion of mild steel in acidic environments, suggesting their utility in protecting industrial machinery and infrastructure (Ammal et al., 2018; Kalia et al., 2020).
properties
IUPAC Name |
5-(1-chloro-2-methylpropan-2-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-9-5-4-6-10(7-9)11-15-12(17-16-11)13(2,3)8-14/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOJXHYWZDQSGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(C)(C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-1,1-dimethylethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



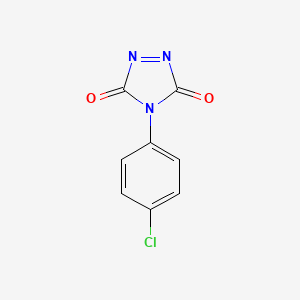
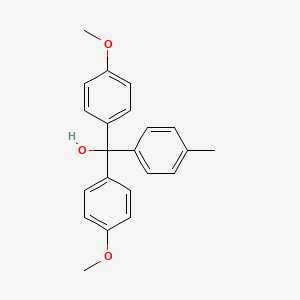
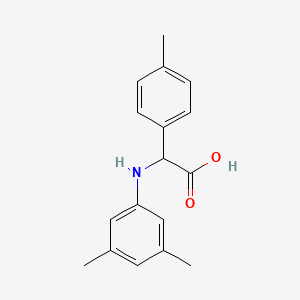

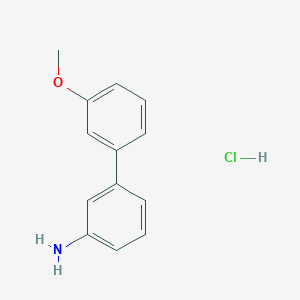
![6-{[2-(4-Chlorobenzoyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B1636681.png)
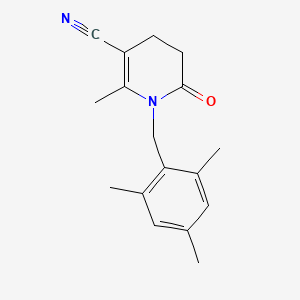
![2-[2-(1H-imidazol-2-yl)diazenyl]Benzoic acid](/img/structure/B1636684.png)
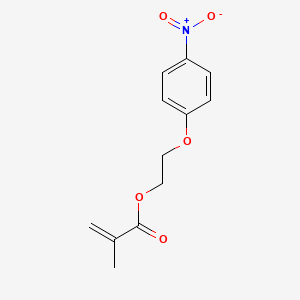
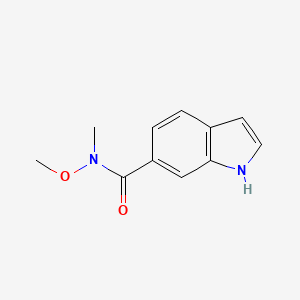
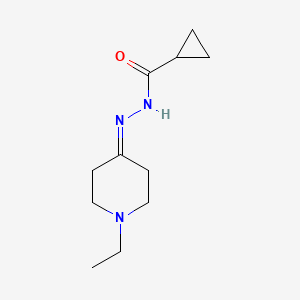
![3-(2,4-Difluorophenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1636693.png)
